Bisphenol A-13C12 beta-D-Glucuronide

Description

BenchChem offers high-quality Bisphenol A-13C12 beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bisphenol A-13C12 beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

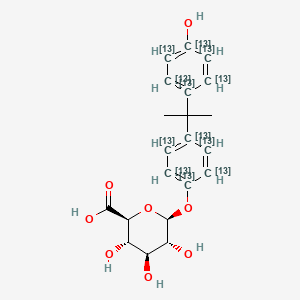

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,20+/m0/s1/i3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-CJVPVOHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017638 |

Source

|

| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313730-08-3 |

Source

|

| Record name | Bisphenol A-13C12 beta-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bisphenol A-13C12 beta-D-Glucuronide as a BPA metabolite standard.

Precision Biomonitoring: Bisphenol A-13C12 -D-Glucuronide as the Gold Standard for Direct Metabolite Quantification[1][2]

Executive Summary

The accurate assessment of human exposure to Bisphenol A (BPA) is a critical component of modern toxicological and pharmacological research. Historically, quantification relied on enzymatic hydrolysis—an indirect method prone to variability due to incomplete deconjugation and matrix interference. The emergence of Bisphenol A-13C12

This guide outlines the technical superiority of using the pre-conjugated 13C-labeled standard for Isotope Dilution Mass Spectrometry (IDMS).[1][2] It details the physicochemical properties, metabolic context, and a validated LC-MS/MS workflow for researchers aiming to eliminate the ambiguity of enzymatic hydrolysis.

Part 1: The Molecular Architect — Why This Standard?

Structural Integrity and Isotopic Purity

Bisphenol A-13C12

| Property | Specification |

| Chemical Name | Bisphenol A-13C12 |

| CAS Number | 1313730-08-3 |

| Molecular Formula | |

| Molecular Weight | ~416.32 g/mol (approx. +12 Da shift from native) |

| Solubility | Methanol, Water, Acetonitrile |

| Stability | High (Store at -20°C); avoid repeated freeze-thaw cycles |

The Superiority of over Deuterium ( )

In high-precision LC-MS/MS, Carbon-13 labeling is superior to Deuterium labeling for glucuronide standards:

-

Co-Elution:

isotopes possess virtually identical chromatographic retention times to the native analyte.[1][2] Deuterated compounds often exhibit a "chromatographic isotope effect," eluting slightly earlier, which can lead to ionization differences if matrix suppression zones are narrow. -

Stability: Deuterium on aromatic rings can be subject to hydrogen/deuterium exchange (HDX) in acidic solvents or during ionization, compromising the mass shift.[2] The carbon backbone of BPA-13C12-Gluc is inert to such exchange.[1]

Part 2: Metabolic Context & Signaling[1][2]

Understanding the biological fate of BPA is essential for selecting the correct analyte.[3] Upon ingestion, BPA is rapidly metabolized in the liver by UDP-glucuronosyltransferases (specifically UGT2B15) into BPA-Glucuronide.[1][2]

Why measure the Glucuronide? Free BPA has a short half-life and is often found at trace levels in urine. High levels of free BPA in urine samples often indicate external contamination (e.g., from collection containers) rather than biological processing.[2] BPA-Glucuronide is the definitive biomarker of metabolized exposure.

Visualization: BPA Metabolic Pathway

Figure 1: The metabolic trajectory of Bisphenol A. UGT2B15 mediates the conjugation of BPA to BPA-Glucuronide, the primary urinary biomarker.

Part 3: Analytical Methodology (Direct Quantification)

The Paradigm Shift

-

Old Method (Indirect): Treat urine with

-glucuronidase -

New Method (Direct): Extract urine

Spike with BPA-13C12-Gluc

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for high-throughput biomonitoring using Solid Phase Extraction (SPE).[1][2]

Step 1: Sample Preparation

-

Thaw urine samples at room temperature and vortex.

-

Aliquot 200

L of urine into a 96-well plate or microcentrifuge tube. -

Spike IS: Add 20

L of BPA-13C12-Gluc working solution (e.g., 50 ng/mL in MeOH).[1][2] -

Buffer: Add 200

L of Ammonium Acetate buffer (pH 6.5) to stabilize pH before extraction.[1][2]

Step 2: Solid Phase Extraction (SPE)

Use a polymeric reversed-phase cartridge (e.g., Oasis HLB or C18).[1][2]

-

Condition: 1 mL Methanol followed by 1 mL Water.

-

Load: Apply the prepared sample.

-

Wash: 1 mL 5% Methanol in Water (removes salts/interferences).[1][2]

-

Elute: 1 mL Methanol (or Acetonitrile).

-

Evaporate: Dry under nitrogen stream at 40°C.

-

Reconstitute: 100

L of Mobile Phase A:B (50:50).

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8

m). -

Mobile Phase A: Water (0.1% Ammonium Hydroxide or Ammonium Acetate - Alkaline pH preferred for negative mode sensitivity).[1][2]

-

Mobile Phase B: Methanol or Acetonitrile.[2]

-

Ionization: ESI Negative Mode.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type |

| BPA-Glucuronide (Native) | 403.1 | 227.1 (BPA-H) | Quantifier |

| 403.1 | 113.0 | Qualifier | |

| BPA-13C12-Gluc (IS) | 415.1 | 239.1 (BPA-13C12-H) | Internal Standard |

| Free BPA (Monitor) | 227.1 | 212.0 | Contamination Check |

Visualization: Analytical Workflow

Figure 2: The Direct Quantification Workflow.[1][2] The internal standard is introduced immediately to correct for all extraction losses and matrix effects.

Part 4: Critical Control Points (Self-Validating Systems)

To ensure "Scientific Integrity" as requested, the following controls must be integrated:

In-Source Fragmentation (The "False Positive" Trap)

Glucuronides are thermally labile.[1][2] In the ESI source, BPA-Glucuronide can lose the glucuronic acid moiety, appearing as Free BPA (m/z 227).

-

Validation: You must chromatographically separate BPA-Glucuronide (elutes earlier, more polar) from Free BPA.[1][2]

-

Check: Monitor the Free BPA channel (227 -> 212) at the retention time of the Glucuronide. If a peak appears, your source temperature or declustering potential is too high.

Matrix Effects & Recovery

Using the BPA-13C12-Gluc standard allows for the calculation of absolute recovery.

References

-

Centers for Disease Control and Prevention (CDC). (2013).[1][2] Laboratory Procedure Manual: Bisphenol A and other environmental phenols in urine. Method No: 6301.01. Retrieved from [Link]

-

Gerona, R. R., et al. (2016).[1][2][5] Direct measurement of Bisphenol A (BPA), BPA glucuronide and BPA sulfate in a diverse and low-income population of pregnant women. Environmental Health, 15(1),[1][2][6] 46. Retrieved from [Link]

-

Völkel, W., et al. (2002).[1][2] Metabolism and kinetics of bisphenol A in humans at low doses following oral administration.[3] Chemical Research in Toxicology, 15(10), 1281-1287.[1][2] Retrieved from [Link]

-

National Institutes of Health (NIH). (2021).[1][2] Direct LC-MS/MS and indirect GC–MS/MS methods for measuring urinary bisphenol A concentrations are comparable. Environment International.[2] Retrieved from [Link]

Sources

- 1. Bisphenol A-13C12 Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 2. Bisphenol A-(rings-13C12) mono-β-D-glucuronide 99 atom % 13C, 95% (CP) | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Simultaneous quantification of bisphenol A and its glucuronide metabolite (BPA-G) in plasma and urine: applicability to toxicokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. open-science.canada.ca [open-science.canada.ca]

- 5. Direct LC-MS/MS and indirect GC–MS/MS methods for measuring urinary bisphenol A concentrations are comparable - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

Introduction: The Imperative for a Stable Isotope-Labeled Standard in Bisphenol A Research

An In-Depth Technical Guide to the Synthesis and Chemical Properties of ¹³C₁₂-Labeled BPA Glucuronide

Bisphenol A (BPA) is a high-production-volume chemical used in the manufacturing of polycarbonate plastics and epoxy resins, leading to widespread human exposure.[1][2] In the body, BPA is rapidly metabolized, primarily through glucuronidation in the liver, into Bisphenol A glucuronide (BPA-G), a more water-soluble and less biologically active compound that is excreted in urine.[3][4][5] Given that BPA is a known endocrine-disrupting chemical, accurate measurement of its metabolites is critical for assessing human exposure and conducting reliable toxicokinetic studies.

The direct quantification of BPA-G in biological matrices like urine and plasma is fraught with challenges, including potential sample contamination with exogenous BPA and matrix effects in analytical instrumentation.[6][7] The use of a stable isotope-labeled (SIL) internal standard, specifically ¹³C₁₂-labeled Bisphenol A glucuronide (¹³C₁₂-BPA-G), is the gold standard for overcoming these obstacles. By incorporating twelve ¹³C atoms into the bisphenol A backbone, this standard is chemically identical to the native analyte but is mass-shifted, allowing it to be distinguished by a mass spectrometer. It co-elutes with the analyte and experiences similar ionization effects, enabling precise and accurate quantification through isotope dilution mass spectrometry.[1][6][8][9] This guide provides a detailed overview of the synthesis, chemical properties, and analytical application of ¹³C₁₂-BPA-G for researchers in toxicology, drug development, and environmental health.

Synthesis of ¹³C₁₂-Labeled BPA Glucuronide: Chemical and Enzymatic Routes

The generation of high-purity ¹³C₁₂-BPA-G is a prerequisite for its use as an analytical standard. Two primary strategies are employed: multi-step chemical synthesis and enzyme-catalyzed biosynthesis. The choice between these methods depends on factors such as required yield, stereospecificity, and available resources.

Chemical Synthesis Pathway

Chemical synthesis offers a robust and scalable method for producing ¹³C₁₂-BPA-G. The process involves the coupling of a protected glucuronic acid donor with ¹³C₁₂-labeled BPA, followed by deprotection to yield the final product. A general, well-established approach is outlined below.[3][10][11]

-

Acetylation of Glucuronic Acid Donor: Commercially available methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate is used as the starting glucuronic acid donor. Its hydroxyl groups are protected as acetyl esters to prevent side reactions during coupling.

-

Bromination of the Anomeric Position: The acetylated donor is treated with a hydrogen bromide solution (e.g., 33% HBr in acetic acid) to replace the anomeric methoxy group with a more reactive bromine atom, forming a glucuronyl bromide intermediate. This step activates the sugar for nucleophilic attack.

-

Koenigs-Knorr Glycosylation: The core coupling reaction is performed under Koenigs-Knorr conditions. The ¹³C₁₂-labeled Bisphenol A (starting material) is reacted with the glucuronyl bromide intermediate in the presence of a catalyst (e.g., silver carbonate or mercury(II) cyanide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (e.g., chloroform/water). The ¹³C₁₂-BPA acts as the nucleophile, attacking the anomeric carbon of the sugar to form the glycosidic bond.

-

Saponification (Deprotection): The resulting protected conjugate is subjected to basic hydrolysis (saponification) using a reagent like potassium hydroxide in methanol. This step removes the acetyl protecting groups from the glucuronyl moiety and hydrolyzes the methyl ester to the required carboxylic acid, yielding the final ¹³C₁₂-BPA-G product.

-

Purification: The crude product is purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to isolate the high-purity ¹³C₁₂-BPA-G.[3]

Sources

- 1. Quantitative determination of free and total bisphenol A in human urine using labeled BPA glucuronide and isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical evaluation of key evidence on the human health hazards of exposure to bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchers.usask.ca [researchers.usask.ca]

- 4. researchgate.net [researchgate.net]

- 5. Bisphenol A - Wikipedia [en.wikipedia.org]

- 6. Determination of bisphenol A-glucuronide in human urine using ultrahigh-pressure liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. library.dphen1.com [library.dphen1.com]

- 8. library.dphen1.com [library.dphen1.com]

- 9. library.dphen1.com [library.dphen1.com]

- 10. Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

High-Precision BPA Exposure Assessment via Stable Isotope Dilution LC-MS/MS

Technical Guide for Analytical Method Development

Executive Summary

Bisphenol A (BPA) quantification in biological matrices is an analytical minefield.[1][2][3] The compound is ubiquitous in laboratory environments, leading to high background noise, and its metabolic conjugates (glucuronides/sulfates) require precise enzymatic hydrolysis for accurate "total BPA" assessment. Standard external calibration fails in this context due to severe matrix effects in urine and serum (ion suppression).

This guide details the implementation of Isotope Dilution Mass Spectrometry (ID-MS) as the absolute reference method for BPA assessment. By spiking samples with a stable isotope-labeled internal standard (IS) prior to sample preparation, we create a self-correcting analytical system where the IS acts as a surrogate for the analyte through every step of extraction, hydrolysis, and ionization.

Part 1: The Isotope Strategy ( vs. Deuterium)

The choice of internal standard is the single most critical decision in method development. While both deuterated (

The Deuterium Isotope Effect

Deuterium (

-

The Risk: If the IS and native BPA do not co-elute perfectly, they are not subject to the exact same matrix suppression events in the electrospray source at the exact same millisecond. This compromises the accuracy of the correction.

-

The Scrambling Risk: Deuterium on hydroxyl groups can undergo H/D exchange with the solvent, leading to signal loss.

The

Advantage (Recommended)

Carbon-13 isotopes increase mass without significantly altering bond strength or lipophilicity.

-

Co-elution:

-BPA co-elutes perfectly with native BPA. -

Stability: No exchange with solvent protons.

-

Recommendation: Use

-BPA for clinical or regulatory drug development studies. Use

Part 2: The "Invisible" Background (Contamination Control)

BPA is a ubiquitous contaminant found in plasticizers, dust, and even "high-purity" solvents. Without a rigorous background control protocol, your Limit of Quantitation (LOQ) will be defined by your background noise, not your instrument sensitivity.

Mandatory Contamination Control Protocol:

| Component | Source of Contamination | Mitigation Protocol |

| Solvents | BPA leaching from bottle caps/liners | Use only LC-MS grade solvents in glass bottles. Do not use plastic wash bottles; use glass pipettes. |

| Water | Plastic tubing in purification systems | Filter water through a specific organic-free cartridge (e.g., Milli-Q LC-Pak). Discard the first 500mL. |

| LC System | PTFE/Plastic tubing lines | Replace all solvent lines with PEEK or Stainless Steel . Install an "Isolator Column" (C18) between the pump and the injector to delay system BPA. |

| Glassware | Detergent residues | Bake all glassware at 400°C for 4 hours prior to use. Rinse with HPLC-grade methanol before use. |

| Sample Storage | Polycarbonate tubes | Use Polypropylene (PP) or glass cryovials only. Never use polycarbonate. |

Part 3: Analytical Workflow & Mechanism

The following diagram illustrates the self-validating nature of the ID-MS workflow. By spiking the IS immediately, any loss during hydrolysis or SPE is mathematically cancelled out because the Ratio (Analyte/IS) remains constant.

Figure 1: Isotope Dilution Workflow. The critical control point is the "Spike" step, which must occur before any chemical manipulation.

Part 4: Step-by-Step Experimental Protocol

1. Sample Preparation (Enzymatic Hydrolysis)

BPA is rapidly metabolized into BPA-Glucuronide (BPA-G) and BPA-Sulfate (BPA-S). To assess exposure, we must deconjugate these metabolites back to free BPA.

-

Enzyme Selection: Use Helix pomatia H-1

-glucuronidase. Unlike E. coli (which only targets glucuronides), H. pomatia contains sulfatase activity, ensuring Total BPA capture. -

Protocol:

-

Thaw urine sample at room temperature. Vortex.

-

Aliquot 1.0 mL of urine into a glass tube.

-

SPIKE: Add 50 µL of

-BPA Internal Standard solution (e.g., 20 ng/mL). Vortex for 30s. -

Add 1.0 mL of Ammonium Acetate buffer (1M, pH 5.0) containing Helix pomatia enzyme (approx. 2000 Units/sample).

-

Incubate: 37°C for 4 hours (or overnight for convenience).

-

Validation Check: Include a QC sample spiked with BPA-Glucuronide standard to verify 100% deconjugation efficiency.

-

2. Solid Phase Extraction (SPE)

Direct liquid-liquid extraction can be used, but SPE provides cleaner extracts and lower matrix effects.

-

Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase.

-

Protocol:

-

Condition: 3 mL Methanol followed by 3 mL Water.

-

Load: Load the hydrolyzed urine sample (~2 mL).

-

Wash: 3 mL of 5% Methanol in Water (Removes salts and polar interferences).

-

Elute: 3 mL of Acetonitrile (or Methanol).

-

Concentrate: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitute: 200 µL of 50:50 Methanol:Water (matches mobile phase).

-

3. LC-MS/MS Instrumentation

-

Column: C18 Column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase:

-

Ionization: Negative Electrospray Ionization (ESI-).

-

MRM Transitions (Quantification):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| BPA (Native) | 227.1 | 212.0 (Quant) | 25 | 20 |

| 227.1 | 133.0 (Qual) | 25 | 30 | |

| 239.1 | 224.0 | 25 | 20 |

Part 5: Mechanism of Matrix Effect Correction

The diagram below details why ID-MS is superior to standard calibration. In biological fluids, phospholipids and salts compete for charge in the ESI source, suppressing the signal.

Figure 2: Matrix Effect Compensation. Because the IS and Analyte co-elute, they experience the exact same suppression. The ratio cancels out the error.

References

-

Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Bisphenol A and other environmental phenols in urine (Method 6301.01). [Link]

-

Calafat, A. M., et al. (2008). "Urinary concentrations of bisphenol A and 4-nonylphenol in a human reference population." Environmental Health Perspectives, 113(4), 391–395. [Link]

-

Vandenberg, L. N., et al. (2010). "Urinary, circulating, and tissue biomonitoring studies indicate widespread exposure to bisphenol A." Environmental Health Perspectives, 118(8), 1055–1070. [Link]

-

Koch, H. M., et al. (2012). "Determination of Bisphenol A in urine by isotope dilution-LC-MS/MS." Journal of Chromatography B, 900, 1-6. (Demonstrates the necessity of 13C isotopes). [Link]

Sources

- 1. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 2. researchers.usask.ca [researchers.usask.ca]

- 3. Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. massspec.unm.edu [massspec.unm.edu]

- 5. researchgate.net [researchgate.net]

Understanding isotope dilution mass spectrometry for BPA analysis.

Title: Precision Quantitation of Bisphenol A (BPA) in Biological Matrices via Isotope Dilution LC-MS/MS Subtitle: A Technical Guide to Minimizing Matrix Effects and Maximizing Recovery

Executive Summary

Bisphenol A (BPA) analysis presents a unique analytical paradox: the compound is ubiquitous in the laboratory environment (background contamination) yet exists at trace levels (sub-ppb) in biological samples. Furthermore, complex matrices like urine and serum induce significant ionization suppression in Electrospray Ionization (ESI), rendering external calibration curves unreliable.

This guide details the implementation of Isotope Dilution Mass Spectrometry (IDMS) for BPA. Unlike standard addition or external calibration, IDMS utilizes an isotopologue internal standard (IS) added prior to sample preparation. This ensures that every loss during extraction and every suppression event in the ion source is perfectly compensated for, as the IS and analyte behave identically.

Part 1: The Theoretical Imperative

The Failure of External Calibration

In biological trace analysis, the signal intensity (

The Isotope Dilution Solution

By adding a fixed mass of stable isotope-labeled standard (

-

If extraction loses 20% of

, it loses 20% of -

If the ESI source suppresses 40% of the signal, both are suppressed equally.

The ratio remains constant:

Part 2: Internal Standard Selection

The choice of internal standard is the single most critical decision in IDMS.

| Feature | Deuterated ( | Carbon-13 ( | Verdict |

| Cost | Low | High | |

| Retention Time | Shifts slightly (Deuterium Isotope Effect). Elutes before native BPA. | Co-elutes perfectly with native BPA. | |

| Stability | Prone to H/D exchange in acidic/basic media (Scrambling). | Carbon backbone is non-exchangeable. | |

| Matrix Compensation | Good, but slight RT shift means it may miss the exact suppression window. | Perfect. Experiences exact same matrix at exact same moment. |

Expert Recommendation: Use

Part 3: Experimental Workflow & Sample Preparation

Critical Pre-requisite: BPA is a plasticizer.[2] All sample prep must use glass or solvent-rinsed equipment. Avoid polycarbonate and epoxy resins. Use methanol-rinsed pipette tips.

Workflow Diagram

Caption: Workflow for Total BPA analysis. Step 2 is critical as >90% of urinary BPA exists as BPA-Glucuronide.

Detailed Protocol Steps

-

Aliquot & Spike:

-

Transfer 200 µL of urine to a glass tube.

-

Add 20 µL of

-BPA working solution (e.g., 50 ng/mL). -

Why: Spiking before hydrolysis ensures the IS controls for enzyme incubation variability.

-

-

Enzymatic Deconjugation (Hydrolysis):

-

Add 100 µL Ammonium Acetate buffer (pH 6.5) containing

-glucuronidase (Helix pomatia or E. coli). -

Incubate at 37°C for 2–4 hours.

-

Mechanism:[3] Cleaves the hydrophilic glucuronide moiety, reverting conjugated BPA back to its hydrophobic "free" form for extraction.

-

-

Solid Phase Extraction (SPE):

Part 4: Instrumental Methodology (LC-MS/MS)

Chromatographic Conditions

-

Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm or 3.5 µm particle size.

-

Mobile Phase A: Water (no additives or trace Ammonium Acetate/Fluoride to aid ionization).

-

Mobile Phase B: Acetonitrile or Methanol.[5]

-

Mode: Gradient elution (Start high aqueous to trap salts, ramp to high organic).

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) – Negative Mode .[5][6][7][8]

-

Rationale: BPA has phenolic hydroxyl groups which readily lose a proton (

).

Table 1: MRM Transitions for Quantification

| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (V) |

| BPA (Native) | 227.1 | 212.0 | Quantifier | ~25 |

| 227.1 | 133.0 | Qualifier | ~35 | |

| 239.1 | 224.0 | Quantifier | ~25 |

Technical Note: The

Part 5: Quantification & Validation Logic

The IDMS Calculation

The concentration of BPA in the unknown sample (

Validation Diagram (Graphviz)

Caption: Visualizing how IDMS cancels out matrix suppression. Since both signals are suppressed equally, the ratio remains accurate.

Quality Assurance (Self-Validating System)

-

The "Blank" Check: Run a solvent blank through the entire SPE process. If a BPA peak appears, it confirms labware contamination.

-

IS Area Monitoring: Plot the absolute peak area of the Internal Standard for every sample. If the IS area drops below 50% of the average, it indicates severe suppression or extraction failure for that specific sample.

References

-

Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Phthalates and Bisphenol A in Urine (Method 6301.01). [Link]

-

Vandenberg, L. N., et al. (2010). Urinary, Circulating, and Tissue Biomonitoring Studies Indicate Widespread Exposure to Bisphenol A. Environmental Health Perspectives.[9] [Link]

-

Ye, X., et al. (2005). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Bisphenol A, Triclosan, and Other Environmental Phenols in Urine. Analytical Chemistry.[1][2][3][5][9][10][11][12][13][14] [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Simultaneous quantification of bisphenol A and its glucuronide metabolite (BPA-G) in plasma and urine: applicability to toxicokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.usask.ca [researchers.usask.ca]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. library.dphen1.com [library.dphen1.com]

- 6. researchgate.net [researchgate.net]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. library.dphen1.com [library.dphen1.com]

- 9. mdpi.com [mdpi.com]

- 10. learning.sepscience.com [learning.sepscience.com]

- 11. library.dphen1.com [library.dphen1.com]

- 12. Isotope dilution - Wikipedia [en.wikipedia.org]

- 13. wwwn.cdc.gov [wwwn.cdc.gov]

- 14. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

The "Shadow" Principle: A Master Guide to Internal Standard Quantification

Executive Summary

In quantitative bioanalysis—particularly LC-MS/MS supporting drug development—absolute signal intensity is unreliable.[1] Ionization efficiency fluctuates millisecond-to-millisecond due to matrix components, solvent evaporation, and source contamination.

The Labeled Internal Standard (SIL-IS) acts as a molecular "shadow." By spiking a stable isotope-labeled analog of the analyte into the sample before any manipulation, we create a reference point that suffers the exact same physical losses and ionization suppression as the target molecule. This guide details the mechanistic principles, selection hierarchy, and self-validating protocols required to implement SIL-IS quantification compliant with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

Part 1: Theoretical Foundation

The Variability Problem

In Mass Spectrometry (MS), the signal (

- : Extraction Recovery (variable per sample).

- : Ionization Efficiency (variable per second due to matrix effects).

- : Injection Volume precision.

Because

The Ratio Solution

We introduce an Internal Standard (IS) at a fixed concentration (

Visualization: The "Valley of Death"

The following diagram illustrates where the IS is introduced and how it "shadows" the analyte through the "Valley of Death" (Sample Prep and Ionization).

Figure 1: The IS must be added before extraction to correct for recovery losses (

Part 2: Selection Strategy & The "Gold Standard" Hierarchy

Not all Internal Standards are created equal.[5] As a scientist, you must balance cost against data integrity.

The Hierarchy of Internal Standards

| Rank | Type | Description | Pros | Cons |

| 1 | Carbon/Nitrogen atoms replaced with heavy isotopes.[2][6][7] | Perfect Co-elution. No retention time shift. Identical ionization.[3] | Expensive. Synthesis can be complex. | |

| 2 | Deuterated ( | Hydrogens replaced with Deuterium.[7] | Cheaper, widely available. | Isotope Effect: D-labeled compounds are slightly less lipophilic, leading to |

| 3 | Structural Analog | Chemically similar molecule (e.g., homolog). | Very cheap. | High Risk. Different |

The Deuterium Isotope Effect (Pitfall)

While Deuterium (D) is common, it poses a specific risk in UPLC. C-D bonds are shorter and more stable than C-H bonds, slightly reducing the molecule's interaction with the C18 stationary phase.

-

Result: The D-labeled IS elutes slightly earlier than the analyte.

-

Consequence: If a matrix interference (e.g., phospholipids) elutes at the exact time of the Analyte but not the IS, the IS will not experience the suppression. The correction fails.

-

Mitigation: Use

if possible. If using D, ensure at least 3-4 deuterium atoms are incorporated to avoid "cross-talk" (M+0 overlap) but be vigilant of

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be ICH M10 compliant.[8]

Preparation of the Internal Standard Working Solution (ISWS)

Objective: Create a working solution that yields a signal intensity roughly 50-100% of the Analyte's signal at the geometric mean of the calibration curve.

-

Solvent Matching: Dissolve the IS in a solvent compatible with the biological matrix (e.g., 50% Methanol/Water). Never spike 100% organic stock directly into plasma; it will precipitate proteins locally, trapping the IS.

-

Concentration Target: If your curve is 1–1000 ng/mL, target an IS concentration of ~100 ng/mL (final concentration in matrix).

The Spiking Workflow

Rule: The IS must be in the matrix for the same amount of time as the analyte to equilibrate (if protein binding is involved).

-

Aliquot: Transfer 50

L of patient plasma into a 96-well plate. -

Spike: Add 10

L of ISWS to every well (Standards, QCs, Blanks, Samples).-

Exception: Do not add IS to the "Double Blank" (used to check for contamination).

-

-

Equilibrate: Vortex gently for 1 min. Allow to stand for 5 mins. This ensures the IS binds to plasma proteins similarly to the analyte.

-

Precipitate/Extract: Add Extraction Solvent (e.g., 200

L Acetonitrile). Vortex 5 mins. Centrifuge. -

Analyze: Inject the supernatant.

Part 4: Data Processing & Validation[2]

Cross-Talk (Signal Contribution)

Before running samples, you must validate that the IS does not contribute signal to the Analyte channel (and vice versa).

-

IS Interference: Inject a "Zero Sample" (Matrix + IS only).

-

Acceptance Criteria: Analyte peak area must be

of the LLOQ (Lower Limit of Quantification).

-

-

Analyte Interference: Inject a ULOQ (Upper Limit) standard without IS.

-

Acceptance Criteria: IS peak area must be

of the average IS response.

-

Matrix Factor (The Matuszewski Method)

To prove the IS is working, you must calculate the IS-Normalized Matrix Factor .

We calculate this for both Analyte and IS.

The Golden Rule:

Weighting the Regression

MS data is heteroscedastic (variance increases with concentration).

-

Standard Linear Regression (

): Biased towards high concentrations. -

Weighted Regression (

): Mandatory for bioanalysis. It prioritizes accuracy at the low end (LLOQ), which is critical for PK data.

Part 5: Mechanism of Ion Suppression (Visualized)

The following diagram explains why the IS corrects for matrix effects in the ESI source.

Figure 2: In Electrospray Ionization (ESI), analytes compete for limited space on the droplet surface. The IS experiences the exact same competition (suppression) as the analyte.

References

-

US Food and Drug Administration (FDA). (2018).[9][10] Bioanalytical Method Validation Guidance for Industry. [Link][9][11]

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[7][10][12][13][14][15] [Link]

-

Wang, S., et al. (2007).[6] Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Pharmaceutical and Biomedical Analysis.[6] [Link]

Sources

- 1. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 10. labs.iqvia.com [labs.iqvia.com]

- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 12. mdpi.com [mdpi.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Quantification of BPA-G in in-vitro skin absorption assays.

Executive Summary

This guide addresses a critical gap in dermatotoxicology: the quantification of cutaneous metabolism during percutaneous absorption. While standard OECD 428 assays often focus on the passive transport of parent compounds, the skin is a metabolically active organ. Bisphenol A (BPA) is extensively metabolized by epidermal UDP-glucuronosyltransferases (UGTs) into the hydrophilic conjugate Bisphenol A Glucuronide (BPA-G).

The Scientific Imperative: Relying solely on parent BPA quantification in receptor fluid underestimates the total absorbed dose and ignores the "first-pass" detoxification capacity of the skin. This protocol details the workflow for maintaining skin viability, extracting polar metabolites from tissue matrices, and quantifying BPA-G via LC-MS/MS.

Mechanistic Grounding: The Skin as a Bioreactor

Unlike liver metabolism, cutaneous metabolism is often overlooked due to the use of frozen skin in standard permeability screens. Freezing destroys the delicate enzyme systems (specifically Phase II conjugating enzymes like UGTs) required to convert BPA to BPA-G.

To quantify BPA-G, fresh, metabolically competent skin is non-negotiable.

Metabolic Pathway Visualization

The following diagram illustrates the conversion of lipophilic BPA to hydrophilic BPA-G within the viable epidermis during transit.

Figure 1: Cutaneous biotransformation pathway of BPA. Note that freezing skin halts the UGT step, preventing BPA-G formation.

Experimental Protocols

Protocol A: Viable Skin Absorption Assay (Modified OECD 428)

Objective: To maintain enzymatic activity during the 24-hour diffusion period.

-

Skin Sourcing: Use fresh excised human skin (abdominoplasty) or porcine ear skin. Do not freeze. Transport in cold physiological buffer and use within 24 hours of excision.

-

Franz Cell Setup:

-

Receptor Fluid: Hanks' Balanced Salt Solution (HBSS) or PBS + 0.1% BSA.

-

Note: Unlike BPA (logP ~3.3), BPA-G is highly water-soluble. BSA helps solubilize the parent BPA but is less critical for the metabolite.

-

-

Dosing: Apply BPA formulation (typically 10 µL/cm²) to the epidermal surface.[1]

-

Incubation: Maintain skin surface temperature at 32°C.

-

Sampling: Aliquot receptor fluid at defined intervals (e.g., 2, 4, 8, 12, 24 h). Immediately chill samples to 4°C to prevent spontaneous deconjugation.

Protocol B: Dual-Phase Extraction (Tissue & Fluid)

Objective: To recover both the lipophilic parent (BPA) and the hydrophilic metabolite (BPA-G).

Receptor Fluid Extraction (SPE Method):

-

Conditioning: Use Oasis HLB or Isolute C18 cartridges. Condition with Methanol (1 mL) followed by Water (1 mL).

-

Loading: Acidify receptor fluid (pH 3.0) to ensure BPA protonation and load onto cartridge.

-

Wash: 5% Methanol in Water (removes salts/proteins).

-

Elution:

-

Fraction 1 (BPA-G): Elute with 40% Acetonitrile in Water.

-

Fraction 2 (BPA): Elute with 100% Acetonitrile.

-

Alternative: Elute both with 100% Methanol if chromatographic separation is sufficient.

-

Skin Tissue Extraction (Homogenization):

-

Cleaning: Wash skin surface with mild soap/water to remove unabsorbed dose (Tape strip stratum corneum if required).

-

Separation: Heat separation (60°C for 1 min) is NOT recommended as it degrades enzymes/metabolites. Mechanical separation of epidermis/dermis is preferred if localization is needed.

-

Lysis: Mince tissue into a Precellys® or similar bead-beating tube.

-

Solvent Addition: Add 50:50 Methanol:Water (v/v) .

-

Rationale: Pure acetonitrile precipitates proteins too aggressively and may trap the polar BPA-G. The 50% water content ensures BPA-G solubility.

-

-

Homogenization: 3 cycles of 30s at 6000 rpm (4°C).

-

Clarification: Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

Analytical Methodology: LC-MS/MS

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: Electrospray Ionization (ESI) in Negative Mode .

Chromatographic Conditions

-

Column: Phenomenex Gemini-NX C18 (3 µm, 100 x 2 mm) or equivalent. High pH stability is beneficial.

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH adjusted to 8.0 with NH4OH).

-

Why pH 8? Glucuronides ionize better in negative mode at slightly alkaline pH.

-

-

Mobile Phase B: Acetonitrile.[2]

MS/MS Transitions (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Notes |

| BPA | 227.1 | 211.9 | -28 | Loss of methyl radical |

| BPA (Qual) | 227.1 | 133.0 | -35 | Phenol cleavage |

| BPA-G | 403.1 | 227.1 | -20 | Loss of glucuronide (176 Da) |

| BPA-G (Qual) | 403.1 | 113.0 | -40 | Glucuronide fragment |

| BPA-d16 (IS) | 241.2 | 223.2 | -30 | Internal Standard |

Data Analysis & Validation

Workflow Logic

The following diagram outlines the decision tree for sample processing and data validation.

Figure 2: Validation workflow.[3][4] Using

Calculation of Metabolic Rate

To determine the cutaneous metabolic competence, calculate the Metabolic Ratio (MR) :

Note: In fresh human skin, BPA-G can account for 10-30% of the total absorbed dose, whereas in frozen skin, this value will be near zero [1].

References

-

Zalko, D., et al. (2011).[5][6][7] Viable skin efficiently absorbs and metabolizes bisphenol A. Chemosphere, 82(3), 424–430.[8]

-

OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals, Section 4.

-

Reale, E., et al. (2020).[9] Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Evaluation.[3][9][10] Chemical Research in Toxicology, 33(9), 2390–2400.[11] [11]

-

Marquet, F., et al. (2011).[5][6] In vivo and ex vivo percutaneous absorption of [14C]-bisphenol A in rats: a possible extrapolation to human absorption? Archives of Toxicology, 85, 1035–1043.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Validation of a simple extraction procedure for bisphenol A identification from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. permegear.com [permegear.com]

- 6. researchgate.net [researchgate.net]

- 7. Viable skin efficiently absorbs and metabolizes bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. library.dphen1.com [library.dphen1.com]

- 11. Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Bisphenol A (BPA) in Complex Matrices by GC-MS/MS Following Derivatization and Isotope Dilution

Abstract

This application note presents a detailed and robust protocol for the sensitive and selective quantification of Bisphenol A (BPA) in complex sample matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Due to its polar nature and low volatility, direct GC analysis of BPA is challenging. This method addresses this by employing a crucial derivatization step to enhance its chromatographic properties. To ensure the highest degree of accuracy and to correct for matrix effects and variations during sample preparation, a stable isotope-labeled internal standard (BPA-d16) is utilized. The protocol outlines a comprehensive workflow from sample extraction and derivatization to instrument setup and data analysis, providing researchers with a reliable methodology for the trace-level detection of BPA.

Introduction: The Analytical Imperative for BPA Quantification

Bisphenol A (BPA) is an industrial chemical widely used in the production of polycarbonate plastics and epoxy resins. These materials are prevalent in a vast array of consumer products, including food and beverage containers.[1][2] The potential for BPA to leach from these materials into consumables has raised public health concerns due to its classification as an endocrine-disrupting chemical that can mimic the body's natural hormones.[2][3] Consequently, regulatory bodies and researchers worldwide require sensitive and reliable analytical methods to monitor BPA levels in diverse and often complex matrices such as food, beverages, and biological samples.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[2][4] However, the direct analysis of BPA by GC-MS is hindered by its two polar phenolic hydroxyl groups, which lead to poor chromatographic peak shape, low sensitivity, and potential adsorption onto the analytical column.[5][6] To overcome these limitations, a derivatization step is essential.[5][6][7][8] This process chemically modifies the polar functional groups of BPA, increasing its volatility and thermal stability, thereby making it amenable to GC analysis.[7][8]

Furthermore, the complexity of sample matrices can introduce significant analytical challenges, including ion suppression or enhancement, collectively known as matrix effects.[9][10] To mitigate these issues and to account for any analyte loss during the multi-step sample preparation process, the principle of isotope dilution mass spectrometry is employed. This involves the addition of a known quantity of a stable isotope-labeled internal standard, such as BPA-d16, at the beginning of the sample preparation.[11] As the labeled standard is chemically identical to the native analyte, it experiences the same procedural losses and matrix effects, ensuring highly accurate and precise quantification.[9][12]

This application note provides a comprehensive guide to the GC-MS/MS analysis of BPA, integrating a validated derivatization procedure with the use of a labeled internal standard for a robust and self-validating analytical system.

The "Why": Causality Behind Experimental Choices

The Necessity of Derivatization

The core challenge in analyzing BPA via GC-MS lies in its molecular structure. The two hydroxyl (-OH) groups on the phenolic rings make the molecule polar. This polarity results in strong intermolecular interactions, leading to a high boiling point and a tendency for the molecule to adsorb to active sites within the GC system (e.g., the injector liner and the column stationary phase).[5] This adsorption causes significant peak tailing and reduces the amount of analyte reaching the detector, thereby compromising sensitivity and reproducibility.[6]

Derivatization addresses this by replacing the active hydrogens of the hydroxyl groups with non-polar, thermally stable moieties. Silylation is a widely used and effective derivatization reaction for compounds with active hydrogens.[8] In this protocol, we utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[7][13]

The reaction mechanism involves the nucleophilic attack of the phenolic oxygen on the silicon atom of BSTFA, leading to the formation of a trimethylsilyl (TMS) ether.[5] This transformation effectively "caps" the polar hydroxyl groups, resulting in a derivative (BPA-2TMS) that is significantly more volatile and less prone to adsorption, leading to improved chromatographic performance and enhanced sensitivity.[5][7][8]

Caption: Workflow for accurate BPA quantification using isotope dilution.

Detailed Experimental Protocol

Disclaimer: All personnel should adhere to appropriate laboratory safety practices. All glassware used should be thoroughly cleaned and rinsed with acetone to avoid BPA contamination. [14]It is advisable to avoid the use of plastic labware wherever possible. [14]

Materials and Reagents

-

Standards: Bisphenol A (BPA, ≥99% purity), Bisphenol A-d16 (BPA-d16, ≥98% atom D)

-

Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) [7][13]* Solvents: Hexane, Acetone, Acetonitrile, Methanol (all HPLC or GC grade)

-

Other Reagents: Pyridine, Anhydrous Sodium Sulfate, High-purity water

-

Sample Preparation: Solid-Phase Extraction (SPE) C18 cartridges [5][7]

Standard Solutions Preparation

-

BPA Stock Standard (1000 µg/mL): Accurately weigh 10 mg of BPA and dissolve in 10 mL of acetone. [1]2. BPA-d16 Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of BPA-d16 and dissolve in 10 mL of acetonitrile.

-

Working Standards: Prepare a series of calibration standards by serial dilution of the BPA stock standard in a suitable solvent (e.g., hexane). A typical calibration range is 5-1000 ng/mL. [3][15]4. Spiking Solution: Prepare an intermediate BPA-d16 spiking solution (e.g., 1 µg/mL) in acetonitrile.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for aqueous samples and should be optimized for specific matrices.

-

Sample Fortification: To a 100 mL aqueous sample, add a precise volume of the BPA-d16 spiking solution to achieve a final concentration of approximately 50 ng/mL.

-

pH Adjustment: Adjust the sample pH to between 5.5 and 6.5 to ensure BPA is fully protonated for optimal retention on the C18 sorbent. [5]3. SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL of hexane, 5 mL of acetone, 5 mL of methanol, and 5 mL of high-purity water. [5]Do not allow the cartridge to go dry.

-

Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences. [5]6. Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for at least 30 minutes.

-

Elution: Elute the retained analytes with 10 mL of methanol into a clean collection vial. [5]8. Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol

-

Reagent Addition: To the dried residue from the SPE step, add 70 µL of BSTFA + 1% TMCS and 10 µL of pyridine (as a catalyst). [5]2. Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. [5][13][16]3. Evaporation: After cooling to room temperature, evaporate the reaction mixture to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried derivative in 1 mL of hexane. [5]The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

| GC Parameters | Setting |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent [5] |

| Injection Mode | Splitless |

| Injector Temp. | 280°C |

| Carrier Gas | Helium |

| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |

| MS/MS Parameters | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) [17][18][19] |

| Collision Gas | Argon |

MRM Transitions:

The selection of precursor and product ions is critical for selectivity and sensitivity. For the BPA-2TMS derivative, the molecular ion is often not abundant. A characteristic fragment ion is typically chosen as the precursor.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (eV) |

| BPA-2TMS | 357 | 207 | 342 | Optimized for instrument |

| BPA-d16-2TMS | 368 | 213 | 353 | Optimized for instrument |

Note: The precursor ion at m/z 357 for BPA-2TMS corresponds to the loss of a methyl group from the molecular ion. The transitions should be empirically determined and optimized on the specific instrument being used.

Method Validation and Performance

A robust analytical method must be validated to ensure its performance characteristics are suitable for the intended application. [3][15]Key validation parameters include:

-

Linearity: The method should demonstrate a linear response over the desired concentration range (e.g., 5-1000 ng/mL), with a correlation coefficient (R²) of >0.99. [3][15]* Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. [7][15]For BPA, LOQs in the low ng/mL or ng/g range are typically achievable with this methodology. [7][15]* Accuracy and Precision: Accuracy (trueness) is assessed by analyzing spiked samples at multiple concentrations, with recoveries typically expected to be within 80-120%. [3][15]Precision (repeatability and intermediate precision) is expressed as the relative standard deviation (RSD), which should ideally be <15%. [3][15]* Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other matrix components. The use of MRM provides high selectivity. [17][18]

Validation Parameter Typical Acceptance Criteria Linearity (R²) > 0.99 Accuracy (% Recovery) 80 - 120% Precision (% RSD) < 15% LOD S/N ≥ 3 | LOQ | S/N ≥ 10; lowest point on calibration curve |

Conclusion

The GC-MS/MS method detailed in this application note provides a highly reliable and robust framework for the quantification of Bisphenol A. The strategic combination of chemical derivatization with silylating agents and the use of a stable isotope-labeled internal standard addresses the inherent challenges of BPA analysis. Derivatization enhances the chromatographic behavior of BPA, leading to improved sensitivity and peak shape, while isotope dilution ensures exceptional accuracy by correcting for matrix effects and procedural variability. This self-validating protocol is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require precise and defensible data for the trace-level analysis of BPA in complex matrices.

References

-

Pocket Dentistry. (2015, October 30). Analytical Methods for Determination of Bisphenol A. Retrieved from [Link]

-

U.S. Food & Drug Administration. (n.d.). LIB 4654 quantitative determination of bisphenol-A in tuna. Retrieved from [Link]

-

Journal of Chemical Education. (2011, June 10). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Retrieved from [Link]

-

SSRN. (2022, May 12). Validated Gc-Ms Method for Determination of Bisphenol a and its Five Analogues in Dietary and Nutritional Supplements. Retrieved from [Link]

-

ResearchGate. (2022, May). Validated GC-MS method for determination of bisphenol A and its five analogues in dietary and nutritional supplements. Retrieved from [Link]

-

Journal of AOAC INTERNATIONAL. (2019). Determination of Bisphenol A (BPA) in Commercially Packaged Ready-to-Consume Carbonated and Noncarbonated Water and Nonalcoholic. Retrieved from [Link]

-

PubMed. (2005, November 15). Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

MDPI. (2023, August 16). Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS). Retrieved from [Link]

-

Taylor & Francis Online. (2017, May 17). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Retrieved from [Link]

-

SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A. Retrieved from [Link]

-

PubMed. (2001, July 1). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Retrieved from [Link]

-

Scilit. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Retrieved from [Link]

-

Oxford Academic. (2024, July 17). Development and Validation of a GC–MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucu. Retrieved from [Link]

-

ASTM International. (2016, March 3). D7574 − 16 - Standard Test Method for - Determination of Bisphenol A in Environmental Waters by Liquid Chromatography/Tandem Mass Spectrometry1. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of Bisphenol A in Food and Environmental Samples Using Combined Solid-Phase Extraction–Dispersive Liquid–Liquid Microextraction with Solidification of Floating Organic Drop Followed by HPLC. Retrieved from [Link]

-

Studia Universitatis „Babeş-Bolyai” Chemia. (n.d.). study on bisphenol a analysis from water sources by derivatization with trifluoroacetic. Retrieved from [Link]

-

Waters Blog. (2016, December 12). Detecting Bisphenol A (BPA) in Infant Products with Mass Spec. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods of bisphenol A detection by gas chromatography and mass spectrometry (GC-Ms) in human breast milk and foodstuff. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected reaction monitoring (SRM) parameters for tandem mass.... Retrieved from [Link]

-

ResearchGate. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Retrieved from [Link]

-

Páginas Personales UNAM. (n.d.). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Retrieved from [Link]

-

PMC. (n.d.). Direct LC-MS/MS and indirect GC–MS/MS methods for measuring urinary bisphenol A concentrations are comparable. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Retrieved from [Link]

-

MDPI. (2023, March 24). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Retrieved from [Link]

-

PubMed. (2010, May 15). Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans. Retrieved from [Link]

-

MDPI. (2024, May 11). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved from [Link]

-

PeerJ. (2020, July 6). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthal. Retrieved from [Link]

-

PMC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

-

UWPR. (n.d.). MRM/SRM page. Retrieved from [Link]

-

Wikipedia. (n.d.). Selected reaction monitoring. Retrieved from [Link]

-

PMC. (n.d.). Protein Significance Analysis in Selected Reaction Monitoring (SRM) Measurements. Retrieved from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. library.dphen1.com [library.dphen1.com]

- 6. simiecoind.ro [simiecoind.ro]

- 7. mdpi.com [mdpi.com]

- 8. library.dphen1.com [library.dphen1.com]

- 9. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 15. papers.ssrn.com [papers.ssrn.com]

- 16. researchgate.net [researchgate.net]

- 17. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

- 18. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]

- 19. Selected reaction monitoring - Wikipedia [en.wikipedia.org]

Enzymatic hydrolysis optimization using labeled BPA glucuronide.

Abstract & Introduction

Bisphenol A (BPA) is a ubiquitous endocrine-disrupting chemical.[1] In humans, BPA is rapidly metabolized in the liver via Phase II conjugation, primarily forming BPA-monoglucuronide (BPA-G) , which is excreted in urine.[1][2] To assess total human exposure, analytical protocols typically employ

The Critical Flaw in Standard Methods:

Traditional protocols use isotopically labeled free BPA (e.g.,

The Solution:

This guide details an optimized protocol using isotopically labeled BPA-Glucuronide (e.g.,

Principle of the Method: The "Substrate-IS" Advantage

The following diagram illustrates the mechanistic difference between traditional Free-IS correction and the superior Conjugated-IS correction.

Figure 1: Comparison of traditional Free-IS vs. Conjugated-IS workflows. In the optimized method, the IS undergoes the same enzymatic stress as the analyte.

Optimization of Hydrolysis Parameters

Before processing samples, three critical parameters must be optimized. The data below summarizes the comparative performance of common enzymes and conditions.

Factor A: Enzyme Source Selection

-

Recommendation:

-glucuronidase from E. coli K12. -

Rationale: E. coli enzymes are specific to glucuronides and lack sulfatase activity. Historically used Helix pomatia (H-1) is a crude extract containing sulfatase and other impurities that can degrade free BPA or introduce background contamination (phytoestrogens). E. coli K12 offers cleaner conversion at neutral pH, matching the stability profile of BPA.

Factor B: pH and Buffer Composition

BPA-G hydrolysis is pH-dependent.[3][4] The active site of E. coli

| Parameter | Helix pomatia (H-1) | E. coli (K12) | Selected Condition |

| Optimal pH | 5.0 (Acidic) | 6.5 – 7.0 (Neutral) | 6.5 |

| Buffer Type | Sodium Acetate | Ammonium Acetate | 1.0 M Ammonium Acetate |

| Why? | Acidic pH can cause BPA degradation/isomerization. | Neutral pH preserves BPA stability.[5] | Volatile buffer prevents LC-MS source clogging. |

Factor C: Incubation Time & Temperature[6][7][8]

-

Temperature: 37°C is optimal. Higher temperatures (>50°C) risk thermal degradation of the BPA phenolic ring structure.

-

Time: 90 minutes is sufficient for E. coli K12 to reach >95% hydrolysis. Overnight (16h) is acceptable for workflow convenience but not strictly necessary.

Detailed Protocol

Reagents Required:

-

Enzyme:

-Glucuronidase from E. coli K12 (lyophilized or solution, specific activity >100 U/mg).[6] -

Internal Standard (Substrate):

-BPA-Glucuronide (Solution in Methanol). -

Hydrolysis Buffer: 1.0 M Ammonium Acetate, pH 6.5.

-

Stop Solution: 50:50 Acetonitrile/Methanol with 1% Formic Acid.

Step-by-Step Workflow

-

Sample Thawing: Thaw urine samples at room temperature. Vortex for 30 seconds to resuspend particulates.

-

Aliquot & Spike:

-

Transfer 500 µL of urine into a clean glass tube or 96-well plate.

-

Add 20 µL of

-BPA-Glucuronide IS working solution (concentration optimized to match expected BPA range, e.g., 10 ng/mL final). -

Critical: Allow to equilibrate for 10 minutes. This ensures the IS binds to matrix proteins similarly to the native analyte.

-

-

Buffering:

-

Add 250 µL of 1.0 M Ammonium Acetate (pH 6.5).

-

Check pH of a dummy sample to ensure it is between 6.0–7.0. Urine pH varies (4.5–8.0), so a strong buffer (1.0 M) is required to stabilize the reaction environment.

-

-

Enzyme Addition:

-

Add 10 µL of E. coli

-glucuronidase (approx. 2000 Units/sample). -

Note: Excess enzyme is preferred to ensure saturation.

-

-

Incubation:

-

Seal the plate/tubes.

-

Incubate at 37°C for 2 hours with gentle shaking (300 rpm).

-

-

Reaction Termination:

-

Add 500 µL of cold Stop Solution (Acetonitrile/MeOH/Formic Acid).

-

Vortex immediately. This precipitates proteins and halts enzyme activity.

-

-

Extraction (Solid Phase Extraction - SPE):

-

Conditioning: OASIS HLB or equivalent (3 mL MeOH, 3 mL Water).

-

Loading: Load the entire hydrolysate.

-

Wash: 5% Methanol in Water (removes salts and enzyme residues).

-

Elution: 100% Methanol (2 x 1 mL).

-

-

Reconstitution:

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of 40:60 Methanol:Water (mobile phase).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

-

Ionization: ESI Negative Mode.

-

Transitions: Monitor for BPA (

227 > 212) and

-

Data Analysis & Calculation

The "Self-Validating" calculation is performed as follows. Note that the mass spectrometer detects the Free BPA released from the labeled Glucuronide.

-

Area Native Free BPA: Total signal from the sample (sum of originally free BPA + enzymatically deconjugated BPA).

-

Area Labeled Free BPA: Signal from the hydrolyzed

-BPA-G. -

Conc IS: The molar concentration of the labeled glucuronide spiked into the sample.

Why this works: If the urine sample contained a specific inhibitor that reduced enzyme activity by 30%, the Area Native would drop by 30%, but the Area Labeled would also drop by 30%. The ratio remains constant, yielding the correct concentration.

Troubleshooting Decision Tree

Use this logic flow if low sensitivity or inconsistent results occur.

Figure 2: Troubleshooting logic for enzymatic hydrolysis workflows.

References

-

Centers for Disease Control and Prevention (CDC). (2015).[7] Laboratory Procedure Manual: Bisphenol A and other Environmental Phenols and Parabens in Urine (Method 6301.01).[8] National Center for Environmental Health.[6][7] [Link]

-

Ye, X., Kuklenyik, Z., Needham, L. L., & Calafat, A. M. (2005). Automated on-line column-switching HPLC-MS/MS method with peak focusing for the determination of bisphenol A, triclosan, and other environmental phenols in urine. Analytical Chemistry, 77(16), 5407–5413. [Link]

-

Vandenberg, L. N., et al. (2007). Urinary, circulating, and tissue biomonitoring studies indicate widespread exposure to bisphenol A. Environmental Health Perspectives, 118(8), 1055–1070. [Link]

-

Waechter, J. M., et al. (2007). Factors affecting the accuracy of bisphenol A and bisphenol A-monoglucuronide estimates in mammalian tissues and urine samples. Toxicology Mechanisms and Methods, 17(1), 13-24. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Bisphenol A (BPA) Background Contamination in the Laboratory

Welcome to the Technical Support Center for addressing Bisphenol A (BPA) background contamination. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with BPA contamination in their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them, ensuring the integrity and reproducibility of your results.

I. Troubleshooting Guide: Isolating and Eliminating BPA Contamination

This section is designed to help you pinpoint and resolve specific issues related to BPA contamination in your experimental workflow.

Question 1: My blank samples show a consistent, low-level BPA signal. What are the most likely sources?

Answer:

A consistent, low-level BPA signal in your blanks is a classic sign of systemic background contamination. The ubiquitous nature of BPA in laboratory environments means the source could be multi-faceted.[1][2] Here's a systematic approach to identify the culprit:

-

Re-evaluate Your Solvents and Reagents: Even high-purity or LC-MS grade solvents can contain trace amounts of BPA.[2][3] To test this, acquire a new bottle of solvent from a different lot or manufacturer and run it as your blank. If the signal disappears, your previous solvent was the source.

-

Scrutinize Your Plasticware: Polycarbonate (PC) plastics are a primary source of BPA leaching.[4][5][6] This includes everything from media bottles and serological pipettes to pipette tip boxes and centrifuge tubes. Consider the age and condition of your plastics, as older and more worn plastics tend to leach more BPA.[4][7]

-

Examine Sample Collection and Storage: If you are working with biological samples, the collection tubes themselves can be a significant source of contamination. For instance, the separator gel in some vacuum blood collection tubes can contain high levels of BPA.[2][3] When analyzing animal plasma, a sample collected in a vacuum tube with a separator gel showed a BPA concentration of 6 ng/ml, while blood serum from the same animal collected in a glass tube contained only 0.37 ng/ml of BPA.[3]

-

Investigate the Broader Lab Environment: BPA can be present in indoor dust and on surfaces.[1] Absorbent underpads used on lab benches have been identified as a source of BPA contamination.[1]

Question 2: I'm seeing a sudden spike in BPA levels in my cell culture experiments. What could be the cause?

Answer:

A sudden increase in BPA levels often points to a recent change in your protocol or a consumable item. Here’s a troubleshooting workflow:

BPA can influence the specific productivity rate and metabolic activity of cell lines like Chinese hamster ovary (CHO) cells, even at concentrations that do not affect cell growth or viability.[5][6] Therefore, identifying and eliminating the source is critical for maintaining experimental consistency.

Question 3: My analytical chemistry results show carryover of BPA between injections. What's happening?

Answer:

BPA carryover in analytical systems, particularly in HPLC or LC-MS, is a common and frustrating issue. The most probable cause is contamination from components in your autosampler or injection system.

A key culprit is the HPLC vial septa.[3] Studies have shown that BPA can leach from rubber septa, with concentrations in the vial progressively increasing with each injection from the same vial.[3] In one experiment, eight consecutive injections from the same vial with a rubber septum saw the BPA concentration rise from zero to 7.8 ng/ml.[3]

Solution:

-

Switch to Inert Septa: Immediately replace rubber septa with those made of more chemically inert materials, such as silicone/PTFE.[3]

-

Thoroughly Clean the Injection System: Flush the injector needle, sample loop, and all associated tubing with a strong organic solvent, such as isopropanol, followed by your mobile phase.

-

Run Multiple Blanks: After cleaning, run a series of solvent blanks to ensure the carryover has been eliminated.

II. Frequently Asked Questions (FAQs)

What are the primary sources of BPA in a typical research lab?

The most common sources of BPA contamination in a laboratory setting can be categorized as follows:

-

Plasticware: Polycarbonate (PC) and polysulfone plastics are major contributors. This includes, but is not limited to, cell culture flasks, media bottles, centrifuge tubes, and even animal cages.[4][5][6] Leaching from these materials can be exacerbated by heat, alkaline conditions, and prolonged storage.[4][7][8]

-

Sample Collection and Processing: Consumables used during sample handling can introduce BPA. This includes the separator gel in vacuum blood collection tubes and rubber HPLC vial septa.[2][3]

-

Reagents and Solvents: Even high-purity solvents and reagents can contain trace amounts of BPA.[2][3]

-

Laboratory Environment: BPA can be found in indoor air and dust.[1] Other potential sources include thermal paper receipts and absorbent bench liners.[1][9]

How can I effectively clean my glassware to remove BPA?

A rigorous cleaning protocol is essential for removing BPA and other endocrine-disrupting compounds from glassware.

Protocol: Standard Glassware Cleaning for BPA Removal

-

Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any organic residues.[10][11]

-

Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.[11][12] Use a brush to scrub all surfaces.

-

Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of detergent.[11]

-

Deionized Water Rinse: Rinse at least three to four times with deionized or distilled water.[11] A clean surface will sheet water evenly without beading.[13]

-

Solvent Rinse (Optional but Recommended): For highly sensitive analyses, a final rinse with a high-purity solvent like acetone or ethanol can help remove any remaining organic residues.[12]

-

Drying: Air dry on a rack or in a drying oven. Ensure the oven is not used for curing any plastics or resins.

Protocol: Aggressive Cleaning for Persistent Contamination

For stubborn contamination, a base or acid bath may be necessary. Extreme caution should be exercised when using these solutions. [10][12]

-

Pre-clean: Thoroughly clean glassware using the standard protocol above.

-

Base Bath: Fully submerge the glassware in a base bath (e.g., ethanolic potassium hydroxide) for several hours.[10] Do not use a base bath on fritted glass or volumetric glassware with markings, as it can etch the glass. [10]

-

Thorough Rinsing: Remove from the base bath and rinse extensively with tap water, followed by multiple rinses with deionized water.

What are some BPA-free alternatives for common lab plastics?

Switching to BPA-free materials is the most effective way to prevent contamination.

| Plastic Type | Common Uses | BPA-Free Alternatives |

| Polycarbonate (PC) | Cell culture flasks, media bottles, animal cages | Polypropylene (PP), Polystyrene (PS), Polyethylene terephthalate glycol (PETG)[5][6] |

| Polysulfone (PSU) | Animal cages, filter units | Polypropylene (PP) |

| Epoxy Resins | Linings of some containers |

It is important to note that some "BPA-free" products may use other bisphenols, such as BPS or BPF, as substitutes.[9][14][15] The toxicological profiles of these alternatives are not as well-established as that of BPA, and some studies suggest they may have similar endocrine-disrupting effects.[14][15] Therefore, whenever possible, opting for glass or polypropylene is the safest choice.

How does BPA contamination affect cell-based assays?

BPA is a known endocrine disruptor and can have significant effects on in-vitro experiments, even at low concentrations.[5][16] Documented effects include:

-

Altered Cell Viability and Proliferation: High concentrations of BPA can be cytotoxic.[16][17]

-

Changes in Gene Expression: BPA can alter the expression of genes involved in cell growth and DNA repair.[14]

-

Impact on Steroidogenesis: Studies have shown that BPA can decrease testosterone production in cell lines.[17][18]

-

Metabolic and Productivity Changes: In CHO cell lines, leached BPA has been shown to influence the specific productivity rate of recombinant proteins and affect metabolic parameters.[5][6]

These effects can compromise the validity of experimental results, particularly in toxicology, endocrinology, and drug discovery research.

What analytical methods are suitable for detecting low levels of BPA?